4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid
Overview
Description
“4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” is a chemical compound with the molecular formula C16H23NO51. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves esterification or other common organic chemistry reactions2. However, the specific synthesis pathway for “4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for “4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” is not available in the literature.Chemical Reactions Analysis
The chemical reactions involving “4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” are not explicitly mentioned in the literature. However, as a carboxylic acid derivative, it may undergo reactions typical of this class of compounds3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of “4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” is 309.36 g/mol1. Other specific physical and chemical properties are not readily available in the literature.Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety and hazard information for “4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” is not available, it is important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for research on “4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” are not explicitly mentioned in the literature. However, research into similar compounds may provide insights into potential applications or areas of interest4.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with a chemistry professional is recommended.
properties
IUPAC Name |
4-(4,4-diethoxybutylcarbamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-3-21-14(22-4-2)6-5-11-17-15(18)12-7-9-13(10-8-12)16(19)20/h7-10,14H,3-6,11H2,1-2H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJWZOXNUHTEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C1=CC=C(C=C1)C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4,4-Diethoxybutyl)carbamoyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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